Vanillyl nonanoate

Antioxidant Activity Capsinoids Lipid Peroxidation

Vanillyl nonanoate (CAS 131119-10-3) is a synthetic capsinoid ester composed of a vanillyl alcohol moiety linked to a nonanoic acid chain. It is a non-pungent analogue of capsaicin that retains biological activity through TRPV1 agonism and other pathways, making it a tool for studies where pungency must be avoided.

Molecular Formula C17H26O4
Molecular Weight 294.4 g/mol
CAS No. 131119-10-3
Cat. No. B178488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillyl nonanoate
CAS131119-10-3
Synonymsvanillyl nonanoate
Molecular FormulaC17H26O4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C17H26O4/c1-3-4-5-6-7-8-9-17(19)21-13-14-10-11-15(18)16(12-14)20-2/h10-12,18H,3-9,13H2,1-2H3
InChIKeyVSINWHDOHWBJCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillyl nonanoate (CAS 131119-10-3): Non-Pungent Capsinoid for TRPV1-Mediated Research and Plant Elicitor Studies


Vanillyl nonanoate (CAS 131119-10-3) is a synthetic capsinoid ester composed of a vanillyl alcohol moiety linked to a nonanoic acid chain [1]. It is a non-pungent analogue of capsaicin that retains biological activity through TRPV1 agonism and other pathways, making it a tool for studies where pungency must be avoided [2].

Why Vanillyl Nonanoate Cannot Be Directly Replaced by Capsaicin, Nonivamide, or Other In-Class Analogues


The biological and physicochemical profiles of capsinoids and capsaicinoids differ fundamentally due to the ester versus amide linkage. Vanillyl nonanoate exhibits distinct stability, potency, and non-pungent characteristics that preclude simple substitution. For instance, capsaicin (an amide) is pungent and pro-oxidant at high doses, whereas vanillyl nonanoate (an ester) lacks both properties, enabling specific applications in sensory research and agriculture [1]. Furthermore, its stability in nonpolar media [2] and specific induction of plant systemic resistance [3] are not matched by common analogues like nonivamide (N-vanillylnonanamide).

Quantitative Differentiation of Vanillyl Nonanoate: Head-to-Head Data vs. Capsaicin, Capsiate, and Other Analogues


In Vitro Antioxidant Potency: Vanillyl Nonanoate vs. Dihydrocapsiate and BHT

In a comparative study, vanillyl nonanoate demonstrated an IC50 of 2.5 nmol for preventing FeCl3-induced oxidation of linoleic acid, which was slightly more potent than dihydrocapsiate (IC50 = 3.0 nmol) but less potent than the synthetic antioxidant BHT (IC50 = 1.9 nmol) [1]. Capsiate was tested but its IC50 was not explicitly provided in this assay; however, the study notes capsiate and dihydrocapsiate are 'devoid of pro-oxidant activity' unlike capsaicin [1].

Antioxidant Activity Capsinoids Lipid Peroxidation

Induction of Systemic Resistance in Plants: Vanillyl Nonanoate vs. Capsaicinoids

In pepper plants, vanillyl nonanoate (VNT) treatment of cotyledons significantly reduced disease symptoms and colonization by Botrytis cinerea, correlating with a 2.8-fold increase in lignin content in leaves and a 3.1-fold increase in roots [1]. Capsaicin and N-vanillylnonanamide also conferred protection against Verticillium dahliae, but the mode of action was distinct, involving chitinase induction rather than lignin deposition [2]. VNT specifically upregulated PR genes (CaBGLU1, CaSC1, CaPAL1) and peroxidase activity [1].

Plant Systemic Acquired Resistance Lignification Botrytis cinerea

Solvent Stability Profile: Vanillyl Nonanoate in Nonpolar vs. Protic Solvents

Vanillyl nonanoate exhibited a half-life of >72 hours in nonpolar solvents (hexane) at 25°C, whereas it decomposed rapidly in protic solvents like methanol (t₁/₂ ≈ 8 hours) and water (t₁/₂ ≈ 4 hours) [1]. The decomposition mechanism involves nucleophilic attack at the ester linkage, a vulnerability not shared by capsaicinoids (amides), which are generally stable in polar media [2]. The study further demonstrated that the para-hydroxyl group is critical for this lability [1].

Stability Capsinoids Solvent Decomposition

Optimal Application Scenarios for Vanillyl Nonanoate Based on Quantitative Evidence


Non-Pungent TRPV1 Agonist for Sensory Neuron Studies

Vanillyl nonanoate activates TRPV1 with an EC50 comparable to capsiate (natural capsinoid), but without pungency. Use in calcium imaging or electrophysiology assays where capsaicin's pungency confounds behavioral or neuronal measurements. In rat gastric mucosal protection models, 1 mg/kg VNT pretreatment significantly reduced ulcer index by 62% versus ethanol control, an effect blocked by capsazepine [1].

Plant Systemic Resistance Elicitor for Crop Protection Research

Applied to pepper cotyledons, VNT systemically reduces B. cinerea lesion area by 45% and P. capsici colonization by 38% relative to untreated plants [2]. This effect is mediated by lignin deposition (up to 3.1-fold increase) and PR gene induction. Suitable for studies of sustainable agriculture and induced resistance mechanisms.

Lipid Peroxidation Inhibitor in Oxidative Stress Models

With an IC50 of 2.5 nmol for FeCl3-induced linoleic acid oxidation, vanillyl nonanoate outperforms dihydrocapsiate (IC50 3.0 nmol) and is devoid of pro-oxidant activity. Ideal for in vitro antioxidant screening and as a non-pungent control in studies comparing capsaicinoid pro-oxidant effects [3].

Reference Standard for Capsinoid Stability Studies in Nonpolar Formulations

Due to its well-characterized decomposition kinetics, vanillyl nonanoate serves as a model compound for investigating ester lability in protic environments. Its half-life in nonpolar solvents (>72 h) makes it suitable for long-term experiments formulated in oils or hexane [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vanillyl nonanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.